molecular formula C10H9F3N2O3 B8284647 2,2,2-trifluoro-N-methyl-N-[(3-nitrophenyl)methyl]acetamide

2,2,2-trifluoro-N-methyl-N-[(3-nitrophenyl)methyl]acetamide

Cat. No. B8284647
M. Wt: 262.18 g/mol
InChI Key: MDBDSOVJUCRURN-UHFFFAOYSA-N
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Patent
US07812022B2

Procedure details

To a suspension of a 60% dispersion of sodium hydride in mineral oil (96 mg, 2.4 mmol) in dry tetrahydrofuran (5 mL), cooled to 0° C., was added a solution of 2,2,2-trifluoro-N-[(3-nitrophenyl)methyl]acetamide (500 mg, 2.0 mmol) in 5 mL dry teterahydrofuran. After stirring for 1 hour at 0° C., methyl iodide (132 μL, 2.2 mmol) was added in one portion. The reaction was stirred for 1 hour at 0° C., and warmed to rt overnight. After 16 h, the reaction mixture was concentrated, and the residue was partitioned between saturated aqueous NaHCO3 and EtOAc. The organic layer was dried over Na2SO4, filtered, adsorbed onto silica, and purified by column chromatography to yield the desired compound (0.36 g, 1.4 mmol, 69% yield). 1H NMR (400 MHz, CDCl3): δ 8.13-8.22 (m, 2H), 7.56-7.64 (m, 2H), 4.74 (s, 2H), 3.14 (s, 3H). MS (ESI) m/z=263 [M+H]+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
oil
Quantity
96 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step Two
Quantity
132 μL
Type
reactant
Reaction Step Three
Yield
69%

Identifiers

REACTION_CXSMILES
[H-].[Na+].[F:3][C:4]([F:19])([F:18])[C:5]([NH:7][CH2:8][C:9]1[CH:14]=[CH:13][CH:12]=[C:11]([N+:15]([O-:17])=[O:16])[CH:10]=1)=[O:6].[CH3:20]I>O1CCCC1>[F:3][C:4]([F:18])([F:19])[C:5]([N:7]([CH3:20])[CH2:8][C:9]1[CH:14]=[CH:13][CH:12]=[C:11]([N+:15]([O-:17])=[O:16])[CH:10]=1)=[O:6] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
oil
Quantity
96 mg
Type
reactant
Smiles
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
500 mg
Type
reactant
Smiles
FC(C(=O)NCC1=CC(=CC=C1)[N+](=O)[O-])(F)F
Step Three
Name
Quantity
132 μL
Type
reactant
Smiles
CI

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring for 1 hour at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
dry teterahydrofuran
STIRRING
Type
STIRRING
Details
The reaction was stirred for 1 hour at 0° C.
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
warmed to rt overnight
Duration
8 (± 8) h
WAIT
Type
WAIT
Details
After 16 h
Duration
16 h
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between saturated aqueous NaHCO3 and EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
purified by column chromatography

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC(C(=O)N(CC1=CC(=CC=C1)[N+](=O)[O-])C)(F)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.4 mmol
AMOUNT: MASS 0.36 g
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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